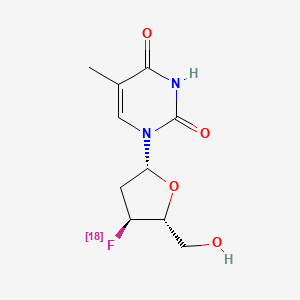
Fluorothymidine F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorothymidine F-18 is a radioconjugate consisting of a thymidine analogue radiolabeled with fluorine F 18, a positron emitting isotope. Phosphorylated by S-phase-specific thymidine kinase 1, 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) is trapped intracellularly by entering the salvage pathway of DNA synthesis without incorporation into DNA. 18F-FLT serves a marker of tumor cell proliferation for imaging with positron emission tomography (PET); as a marker of proliferation rather than metabolism, it is more specific to tumor tissue than 2-deoxy-2-[18F] fluoro-D-glucose (18F-FDG). This agent is metabolically stable, accumulates in the normal bone marrow and the liver, and does not cross the blood-brain barrier.
Alovudine F-18 is under investigation in clinical trial NCT02819024 (Dexamethasone Effects in Patients With Refractory Non-Small Cell Lung Cancer Using FLT Positron Emission Tomography).
Aplicaciones Científicas De Investigación
Oncological Applications
Tumor Metabolism and Growth Monitoring :
- FLT is pivotal in oncology for positron emission tomography (PET) imaging. It is used in evaluating cancer staging, prognosis, and predicting therapeutic outcomes. This application is crucial for understanding cellular proliferation in cancer research (Shields, 2006).
Renal Tumor Imaging :
- FLT has shown effectiveness in imaging renal tumors, providing clarity in complex cases and assisting in surgical management decisions. This represents a new era in renal tumor imaging (Lawrentschuk, Poon, & Scott, 2006).
Evaluation of Early Response to Therapy :
- It has been utilized in monitoring early responses to targeted therapies, such as in prostate adenocarcinoma, revealing insights into cellular metabolism and proliferation (Kairemo, Ravizzini, Macapinlac, & Subbiah, 2017).
Assessment of Chemotherapy Effects :
- FLT PET has been used to assess the effects of chemotherapy, indicating its potential for early non-invasive evaluation of treatment efficacy (Jensen et al., 2010).
Imaging and Diagnostic Applications
PET Imaging in Tumors :
- FLT-PET is significant for evaluating tumor proliferative activity. However, its application in cancer staging is limited due to low tumor FLT uptake and high uptake in the liver and bone marrow (Barwick, Bencherif, Mountz, & Avril, 2009).
Comparison with Other Tracers :
- Studies comparing FLT with other PET tracers, such as FDG, have been conducted to explore its utility in early cancer therapy response assessment (Reske & Deisenhofer, 2006).
Monitoring Antiproliferative Responses :
- FLT PET is useful in noninvasively monitoring antiproliferative effects of treatments like tyrosine kinase inhibitors (Waldherr et al., 2005).
Other Notable Research Areas
Study on Cancer Chemotherapy Outcome :
- Research has explored the relationship between 18F-FDG, FLT uptake, and tumor therapy outcomes, adding valuable insights into PET's role in observing cellular behavior at the molecular level (Jiang & Wu, 2011).
Brain Tumor Research :
- FLT has been recognized for its effectiveness in tumor grading and as an outcome marker in brain tumor studies, showing its utility beyond conventional oncological applications (Herholz, 2017).
Evaluation in Experimental Settings :
- There have been studies evaluating FLT for monitoring tumor response to various treatments like radiotherapy and photodynamic therapy in animal models, underscoring its potential in experimental oncology (Sugiyama et al., 2004).
Propiedades
Número CAS |
287114-80-1 |
|---|---|
Fórmula molecular |
C10H13FN2O4 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1 |
Clave InChI |
UXCAQJAQSWSNPQ-ZIVQXEJRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Otros números CAS |
287114-80-1 |
Sinónimos |
(18)FLT cpd (18F)3'-deoxy-3'-fluorothymidine (18F)FLT 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine 18F-FLT 3'-(F-18)fluoro-3'-deoxythymidine 3'-deoxy-3'-(18F)fluorothymidine 3'-deoxy-3'-fluorothymidine 3'-fluoro-2',3'-dideoxythymidine 3'-fluoro-3'-deoxythymidine 3'-fluorothymidine alovudine FDDT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



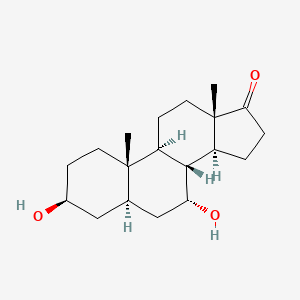
![9-Amino-5-(2-aminopyrimidin-4-yl)pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidin-4-ol](/img/structure/B1242988.png)
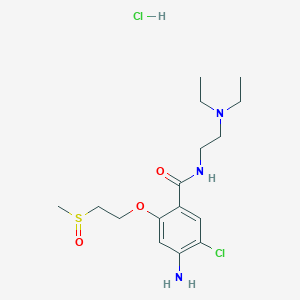
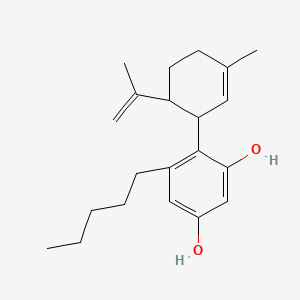



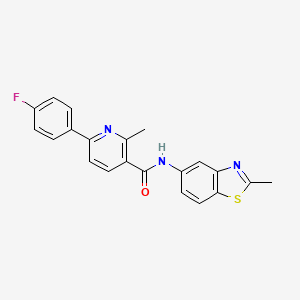
![[beta-Mercapto-beta,beta-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin](/img/structure/B1243003.png)

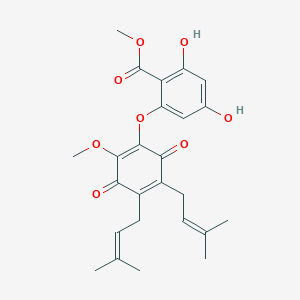
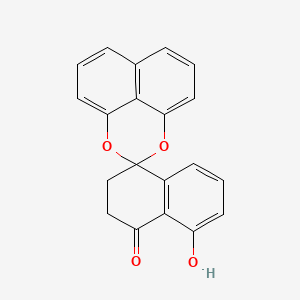
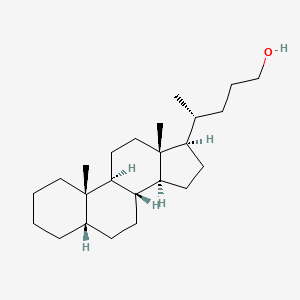
![3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)